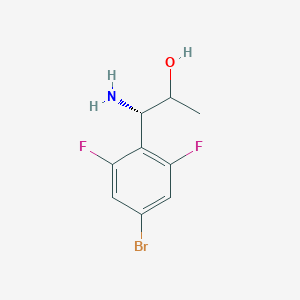![molecular formula C16H15F3N6O4 B13052920 (E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes nitrophenyl, trifluoro, and hydrazinecarbonyl groups, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of (E)-3-(2-nitrophenyl)acrylaldehyde . This intermediate is then subjected to further reactions involving hydrazine derivatives and trifluoroacetyl compounds under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
化学反応の分析
Types of Reactions
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
科学的研究の応用
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of protein kinases involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
(3E)-4-(2-Nitrophenyl)-2-oxo-3-butenoic acid: Shares the nitrophenyl group and has similar chemical properties.
2-Nitrochalcones: Known for their anti-cancer and anti-inflammatory properties.
Uniqueness
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is unique due to its combination of nitrophenyl, trifluoro, and hydrazinecarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
特性
分子式 |
C16H15F3N6O4 |
|---|---|
分子量 |
412.32 g/mol |
IUPAC名 |
(1E)-N-(2-nitroanilino)-3-oxo-3-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]propanimidoyl cyanide |
InChI |
InChI=1S/C16H15F3N6O4/c1-2-10(7-14(26)16(17,18)19)21-24-15(27)8-11(9-20)22-23-12-5-3-4-6-13(12)25(28)29/h3-6,23H,2,7-8H2,1H3,(H,24,27)/b21-10+,22-11+ |
InChIキー |
XJGAYCKIMSABQY-OIEABDAFSA-N |
異性体SMILES |
CC/C(=N\NC(=O)C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F |
正規SMILES |
CCC(=NNC(=O)CC(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




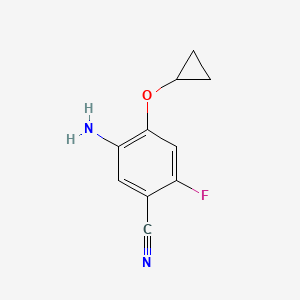
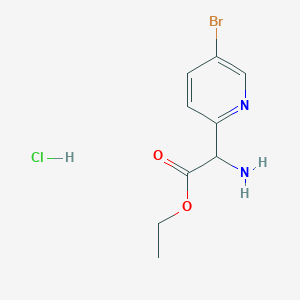
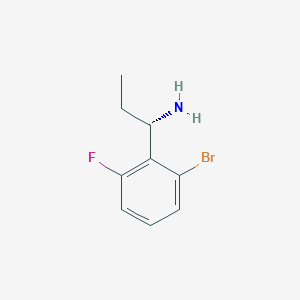

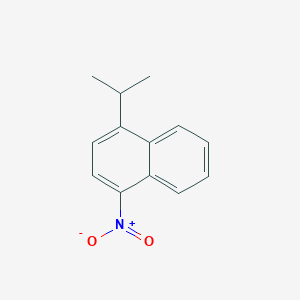
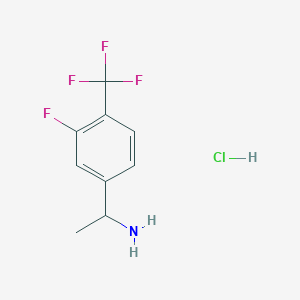
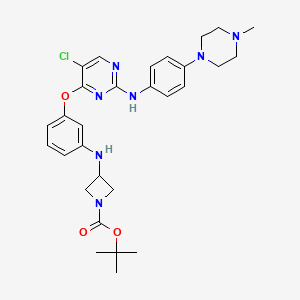
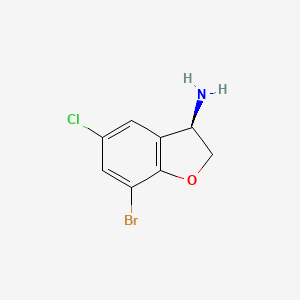
![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)
